molecular formula C11H16O B13252543 1-(But-2-yn-1-yl)cyclohexane-1-carbaldehyde

1-(But-2-yn-1-yl)cyclohexane-1-carbaldehyde

Cat. No.: B13252543
M. Wt: 164.24 g/mol
InChI Key: XRZPEJYLOTZKIJ-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)cyclohexane-1-carbaldehyde is an organic compound that features a cyclohexane ring substituted with a but-2-yn-1-yl group and an aldehyde functional group. This compound is of interest due to its unique structure, which combines the reactivity of an alkyne and an aldehyde with the stability of a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)cyclohexane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of the But-2-yn-1-yl Group: This step involves the addition of a but-2-yn-1-yl group to the cyclohexane ring. This can be achieved through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst.

    Addition of the Aldehyde Group: The final step is the introduction of the aldehyde group. This can be done through the oxidation of a primary alcohol or the hydroformylation of an alkene.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-yn-1-yl)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The alkyne group can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products:

    Oxidation: 1-(But-2-yn-1-yl)cyclohexane-1-carboxylic acid

    Reduction: 1-(But-2-yn-1-yl)cyclohexane-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(But-2-yn-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yl)cyclohexane-1-carbaldehyde involves its reactivity due to the presence of both an alkyne and an aldehyde group. The alkyne group can participate in various addition reactions, while the aldehyde group can undergo nucleophilic addition and oxidation-reduction reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde
  • 1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde
  • 1-(But-2-yn-1-yl)cyclooctane-1-carbaldehyde

Uniqueness: 1-(But-2-yn-1-yl)cyclohexane-1-carbaldehyde is unique due to the stability of the cyclohexane ring, which is less strained compared to smaller rings like cyclopentane. The presence of both an alkyne and an aldehyde group also provides a wide range of reactivity, making it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-but-2-ynylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H16O/c1-2-3-7-11(10-12)8-5-4-6-9-11/h10H,4-9H2,1H3

InChI Key

XRZPEJYLOTZKIJ-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1(CCCCC1)C=O

Origin of Product

United States

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